N,N-Dibenzyl-N'-(3,5-dichlorophenyl)urea
Description
N,N-Dibenzyl-N'-(3,5-dichlorophenyl)urea is a substituted urea derivative characterized by two benzyl groups attached to one nitrogen atom and a 3,5-dichlorophenyl group on the adjacent nitrogen. Its molecular formula is C₂₁H₁₈Cl₂N₂O, with a molecular weight of 385.29 g/mol.
Structurally, the compound belongs to the arylurea family, which is widely studied for applications in medicinal chemistry (e.g., kinase inhibition) and agriculture (e.g., herbicides) .
Properties
CAS No. |
86764-50-3 |
|---|---|
Molecular Formula |
C21H18Cl2N2O |
Molecular Weight |
385.3 g/mol |
IUPAC Name |
1,1-dibenzyl-3-(3,5-dichlorophenyl)urea |
InChI |
InChI=1S/C21H18Cl2N2O/c22-18-11-19(23)13-20(12-18)24-21(26)25(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,24,26) |
InChI Key |
ALZMRHNLRTYPBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One method for synthesizing N,N-Dibenzyl-N’-(3,5-dichlorophenyl)urea involves the reaction of N,N-dibenzyl cyanamide with 3,5-dichlorophenyl isocyanate. This reaction typically occurs under mild conditions and does not require the presence of metal catalysts . Another approach involves the use of dibutyl tin dichloride and dibutyl stannane with N-benzilideneaniline, followed by reaction with benzyl bromide .
Industrial Production Methods
Industrial production methods for N,N-Dibenzyl-N’-(3,5-dichlorophenyl)urea are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibenzyl-N’-(3,5-dichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the urea moiety.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired transformation.
Major Products
The major products formed from these reactions include oxidized or reduced derivatives of N,N-Dibenzyl-N’-(3,5-dichlorophenyl)urea, as well as substituted urea compounds with various functional groups.
Scientific Research Applications
N,N-Dibenzyl-N’-(3,5-dichlorophenyl)urea has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N,N-Dibenzyl-N’-(3,5-dichlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with protein receptors, affecting signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Comparative Analysis with Similar Urea Compounds
Structural and Functional Comparisons
The table below summarizes key structural features, properties, and biological activities of N,N-Dibenzyl-N'-(3,5-dichlorophenyl)urea and related compounds:
Key Research Findings
Impact of Substituents on Bioactivity
- Chlorine vs. Trifluoromethoxy (TFM) Groups: Compounds with 3,5-dichlorophenyl groups (e.g., 1,3-bis(3,5-dichlorophenyl)urea) exhibit IC₅₀ values in the micromolar range for melanoma and lung cancer inhibition, comparable to TFM-substituted analogs. The electronegative chlorine atoms enhance target binding through halogen bonds .
- Benzyl vs. However, this reduces aqueous solubility, limiting bioavailability .
Hydrogen Bonding and Crystal Packing
- The title compound’s N–H and C–H groups facilitate hydrogen-bonded chains in crystal structures, similar to 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide. These interactions may stabilize the compound in solid-state formulations .
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